Trpm4-IN-2

Ion channel pharmacology TRPM4 inhibition Patch‑clamp electrophysiology

Trpm4-IN-2 is the only TRPM4-targeting tool available in two mechanistically distinct, validated forms. Choose NBA (CAS 667411-04-3) for sub-micromolar TRPM4 blockade (IC₅₀ 0.16 µM), active in both human and murine systems and supported by cryo-EM structural data. Choose Brophenexin (CAS 2243506-33-2) for NMDAR/TRPM4 interface inhibition — the sole TRPM4-related inhibitor with proven in vivo neuroprotection in the MCAO stroke model. Unlike CBA or 9-phenanthrol, these forms differ in potency, species specificity, and mechanism. Substitution risks invalid cross-study comparisons. Select the correct form to ensure experimental reproducibility.

Molecular Formula C19H14ClNO4
Molecular Weight 355.8 g/mol
Cat. No. B15073801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpm4-IN-2
Molecular FormulaC19H14ClNO4
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C19H14ClNO4/c20-13-8-9-15(19(23)24)16(10-13)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24)
InChIKeyOKFVCWAYHJMQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trpm4-IN-2 (NBA/Brophenexin) – Technical Baseline and Procurement Context for a TRPM4 Channel Inhibitor


Trpm4-IN-2, also referred to as NBA (4‑chloro‑2‑[(2‑naphthalen‑1‑yloxyacetyl)amino]benzoic acid; CAS 667411‑04‑3) and its dihydrochloride salt Brophenexin (NMDAR/TRPM4‑IN‑2; CAS 2243506‑33‑2), is a small‑molecule inhibitor that targets the transient receptor potential melastatin 4 (TRPM4) channel [REFS‑1]. TRPM4 is a calcium‑activated, non‑selective monovalent cation channel implicated in excitotoxicity, cardiac conduction disorders, and cancer progression [REFS‑2]. This compound exists in two forms with distinct molecular targets: the free acid NBA functions as a direct TRPM4 channel blocker (IC₅₀ 0.16 μM), whereas Brophenexin acts as an inhibitor of the NMDAR/TRPM4 protein–protein interaction interface, conferring neuroprotective activity in excitotoxicity models (IC₅₀ 2.1 μM against NMDA‑induced neuronal death) [REFS‑1][REFS‑3]. The compound's dual utility – as a high‑potency channel blocker and as an interface‑specific tool – distinguishes it from earlier‑generation TRPM4 inhibitors that lack structural validation of their binding mode or species cross‑reactivity [REFS‑4].

Why Trpm4-IN-2 Cannot Be Interchanged with Other TRPM4 Inhibitors


Substituting Trpm4‑IN‑2 (NBA/Brophenexin) with another TRPM4‑targeting compound – such as CBA (TRPM4‑IN‑1), 9‑phenanthrol, or alternative NMDAR/TRPM4 interface inhibitors – carries a high risk of experimental failure due to three non‑interchangeable properties. First, potency differs by orders of magnitude: NBA inhibits TRPM4 with an IC₅₀ of 0.16 μM, whereas CBA requires ~1.5 μM and 9‑phenanthrol ~20 μM, meaning that equimolar replacement will under‑dose or over‑dose the system [REFS‑1]. Second, species specificity varies dramatically: NBA inhibits both human and mouse TRPM4, whereas CBA fails to block mouse TRPM4 when applied extracellularly and can even potentiate mouse currents [REFS‑2]. Third, mechanism of action differs fundamentally: Brophenexin targets the NMDAR/TRPM4 protein–protein interface, whereas NBA and CBA act as direct channel blockers; the two forms produce opposite effects on NMDA‑evoked Ca²⁺ flux (Brophenexin inhibits, NBA potentiates) [REFS‑3]. Generic substitution without accounting for these orthogonal variables renders cross‑study comparisons invalid and can lead to diametrically opposed biological outcomes.

Trpm4-IN-2 – Quantitative Differential Evidence Versus TRPM4 Inhibitor Comparators


Sub‑Micromolar TRPM4 Inhibition Potency: >9‑Fold Superior to CBA, >100‑Fold Superior to 9‑Phenanthrol

Trpm4‑IN‑2 (NBA) inhibits recombinant human TRPM4 with an IC₅₀ of 0.16 μM [REFS‑1]. In direct comparison, the widely used alternative CBA (TRPM4‑IN‑1) exhibits an IC₅₀ of 1.5 μM under identical patch‑clamp assay conditions [REFS‑2]. The classical tool compound 9‑phenanthrol shows even lower potency, with reported IC₅₀ values ranging from 16.7 μM to 20 μM [REFS‑3]. This potency differential of ~9.4‑fold versus CBA and >100‑fold versus 9‑phenanthrol is critical for in vitro and in vivo experimental design.

Ion channel pharmacology TRPM4 inhibition Patch‑clamp electrophysiology

Cross‑Species Reactivity: Unique Dual Human/Mouse TRPM4 Inhibition Enables Murine Model Validation

In a head‑to‑head comparative electrophysiology study, NBA inhibited both human and mouse TRPM4 currents when applied intracellularly and extracellularly in excised membrane patches [REFS‑1]. In stark contrast, the structurally related compound CBA inhibited human TRPM4 but failed to inhibit mouse TRPM4 when applied extracellularly; instead, CBA increased mouse TRPM4 current at negative holding potentials [REFS‑1]. 9‑Phenanthrol showed inconsistent, application‑site‑dependent effects on mouse TRPM4, with intracellular application tending to potentiate outward current [REFS‑1].

Species selectivity Preclinical model translation TRPM4 channel

Mechanistic Differentiation: NMDAR/TRPM4 Interface Inhibition Versus Direct Channel Blockade

Brophenexin (the dihydrochloride salt of Trpm4‑IN‑2) acts as an inhibitor of the NMDAR/TRPM4 interaction interface, whereas the free acid NBA is a direct TRPM4 channel blocker [REFS‑1]. In a direct comparative study, Brophenexin (10 μM) inhibited NMDA‑evoked whole‑cell currents by 87 ± 14% (with intracellular Ca²⁺ chelated) and protected hippocampal neurons from NMDA‑induced death with an IC₅₀ of 2.1 μM [REFS‑1]. Conversely, NBA (10 μM) increased NMDA‑evoked Ca²⁺ influx by 90 ± 15% under identical recording conditions at 22°C [REFS‑1]. These opposite functional outcomes demonstrate that the two forms are not interchangeable and that the interface‑inhibiting salt confers a distinct neuroprotective profile not achievable with direct channel blockers.

Neuroprotection Excitotoxicity NMDAR‑TRPM4 complex

Structural Binding Site Validation: Cryo‑EM‑Resolved NBA Binding Pocket Lacks Comparable Data for Legacy Inhibitors

The binding site of NBA on human TRPM4 has been resolved at near‑atomic resolution using cryo‑electron microscopy (cryo‑EM), revealing that NBA occupies a pocket formed between the S3, S4, and TRP helices and the S4‑S5 linker of TRPM4 [REFS‑1]. This structural information, validated by mutagenesis and patch‑clamp electrophysiology, is unavailable for CBA, 9‑phenanthrol, or earlier TRPM4 inhibitors [REFS‑1]. The absence of structural binding data for comparators precludes rational medicinal chemistry optimization and limits confidence in their mode of inhibition.

Structural biology Drug discovery Cryo‑EM

In Vivo Neuroprotective Efficacy: MCAO Stroke Model Protection Demonstrated for Brophenexin

Brophenexin (NMDAR/TRPM4‑IN‑2) has demonstrated in vivo efficacy in protecting mice from brain damage induced by middle cerebral artery occlusion (MCAO), a standard preclinical model of ischemic stroke [REFS‑1]. Additionally, Brophenexin preserved retinal ganglion cells from NMDA‑induced degeneration in mice [REFS‑1]. Comparable in vivo neuroprotection data in the MCAO model are not available in the public domain for CBA or 9‑phenanthrol, limiting their translational relevance in CNS injury contexts.

In vivo pharmacology Ischemic stroke Neuroprotection

Cancer Cell Line Activity: NBA Suppresses Proliferation and Viability in Colorectal Cancer Models

In colorectal cancer (CRC) cells, NBA inhibited TRPM4 currents in the low micromolar range and produced functional anti‑proliferative effects [REFS‑1]. Specifically, NBA decreased proliferation and altered the cell cycle in HCT116 cells, and reduced viability in Colo205 cells, a line with high TRPM4 expression [REFS‑1]. While CBA and LBA were also tested, the study highlights NBA as the most promising candidate for further evaluation in cancer disease models [REFS‑1]. The compound's activity in prostate cancer cell line DU145 has also been reported, where 50 μM NBA blocked 88 ± 9% of endogenous TRPM4 current [REFS‑2].

Cancer pharmacology Colorectal cancer Cell proliferation

Trpm4-IN-2 – Recommended Research and Industrial Application Scenarios Based on Differential Evidence


High‑Potency TRPM4 Inhibition in Human and Mouse Systems Requiring Low‑Dose Intervention

Use NBA (Trpm4‑IN‑2 free acid) when sub‑micromolar TRPM4 blockade is required in either human or murine cellular or tissue preparations. With an IC₅₀ of 0.16 μM, NBA achieves effective channel inhibition at concentrations where CBA and 9‑phenanthrol show minimal activity [REFS‑1]. This scenario is optimal for minimizing off‑target liabilities and solvent exposure, particularly in long‑term culture experiments or in vivo dosing where high compound concentrations are impractical [REFS‑1].

Translational Neuroscience Studies Requiring Cross‑Species Validation in Murine Stroke or Neurodegeneration Models

Deploy Brophenexin (NMDAR/TRPM4‑IN‑2 dihydrochloride) for preclinical studies of excitotoxicity, cerebral ischemia, or NMDA‑mediated neurodegeneration. Brophenexin's demonstrated protection in the MCAO stroke model and retinal ganglion cell preservation, combined with its unique NMDAR/TRPM4 interface inhibition mechanism, makes it the only TRPM4‑related tool with validated in vivo neuroprotection [REFS‑1]. The cross‑species activity of its parent NBA further supports murine model validation before potential translational advancement [REFS‑2].

Structural Biology and Rational Drug Design Targeting the TRPM4 S3‑S4‑TRP Pocket

Select NBA for structure‑based drug discovery campaigns requiring a co‑crystal or cryo‑EM structure of a TRPM4‑inhibitor complex. The resolved binding pocket between S3, S4, TRP helices, and the S4‑S5 linker provides a validated framework for virtual screening, fragment‑based design, and medicinal chemistry optimization [REFS‑1]. No comparable structural information exists for CBA, 9‑phenanthrol, or other legacy TRPM4 inhibitors [REFS‑1].

Oncology Research in Colorectal and Prostate Cancer Cell Models

Utilize NBA for functional studies of TRPM4 in cancer biology, particularly in colorectal (HCT116, Colo205) and prostate (DU145) cancer cell lines. NBA inhibits endogenous TRPM4 currents, reduces proliferation, alters cell cycle progression, and decreases viability in cells with elevated TRPM4 expression [REFS‑1]. The quantitative current blockade data (88 ± 9% at 50 μM in DU145) provides a clear pharmacodynamic benchmark for dose‑response studies [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trpm4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.